
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-3-carboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.
Substitution: Ethyl 4-substituted-8-nitroquinoline-3-carboxylate.
Oxidation: Various quinoline derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-8-aminoquinoline-3-carboxylate
- Ethyl 4-chloro-8-hydroxyquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is unique due to the presence of both a nitro group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS No. 131548-98-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
E. coli | 22 | 1 × 10^{-6} |
S. aureus | 24 | 1 × 10^{-5} |
Klebsiella pneumoniae | 25 | 1 × 10^{-5} |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR). The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can enhance its potency against cancer cells .
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, including this compound, against H5N1 virus strains. The compound exhibited a high inhibition rate with low cytotoxicity, suggesting its utility in developing antiviral therapies .
- Cytotoxicity Assessment : Research comparing various nitro-substituted quinolines revealed that this compound displayed strong cytotoxic effects in vitro, particularly against lung and colon cancer cell lines .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other quinoline derivatives:
Compound | Notable Features |
---|---|
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Contains a methoxy group instead of a nitro group |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | Different position of the nitro group affects reactivity |
These comparisons illustrate how variations in functional groups influence the biological activity and reactivity of quinoline derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 4-oxoquinoline-3-carboxylate can be prepared by reducing 7-azido-8-nitroquinoline precursors using chemical reductants (e.g., SnCl₂/HCl), followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine . Key optimization parameters include:
- Temperature : Maintain 70–80°C for nucleophilic additions .
- Solvent system : Ethanol or aqueous ethanolic NaHCO₃ for improved solubility and reaction efficiency .
- Catalysts : Triethylamine to neutralize HCl byproducts .
Table 1: Example Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Reduction of nitro group | SnCl₂, HCl, 0°C → RT, 4h | 75–85 | |
Cyclocondensation | Ethanol, triethylamine, 70°C, 24h | 60–70 |
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro groups) .
- IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.66 for C₁₂H₉ClN₂O₄⁺) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELX or OLEX2) .
Q. What safety protocols are essential when handling this compound?
Answer: Refer to GHS hazard codes and handling guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280) .
- Ventilation : Use fume hoods (P271) .
- Spill Management : Absorb with inert material (e.g., sand) and avoid water (P370+P375) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Answer: Discrepancies in bond angles or torsion angles (e.g., C11–C12–C13–C14 dihedral angles) may arise from polymorphism or experimental resolution limits. Using high-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and refinement tools like SHELXL or OLEX2 improves accuracy . For example:
- Torsion Angle Analysis : Compare observed values (e.g., 178.6° vs. −179.1°) to identify deviations caused by crystal packing .
- Hydrogen Bonding : Validate intermolecular interactions (e.g., O–H···N) to confirm stability .
Table 2: Key Crystallographic Parameters
Parameter | Value | Software Used | Reference |
---|---|---|---|
Space group | P 1 | SHELX-97 | |
Resolution (Å) | 0.84 | OLEX2 | |
R-factor (%) | 4.2 | SHELXL |
Q. How do electronic effects of substituents (Cl, NO₂) influence reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nitro group meta-directs electrophilic substitution, while the chloro group at position 4 enhances electrophilicity at position 3. Mechanistic studies using DFT calculations or Hammett plots can quantify these effects:
- Nucleophilic Aromatic Substitution (SNAr) : Nitro groups activate the quinoline ring for SNAr at positions 5 and 7 .
- Suzuki Coupling : Chloro substituents facilitate Pd-catalyzed coupling with arylboronic acids .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?
Answer:
- Dynamic Effects : Variable-temperature NMR (e.g., −40°C to 80°C) resolves rotational barriers in ester groups .
- Solvent Polarity : Use deuterated DMSO to stabilize intramolecular hydrogen bonds and simplify splitting .
- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) detects byproducts from incomplete nitro reduction .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
Answer:
Properties
IUPAC Name |
ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXISWKXFDSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458457 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131548-98-6 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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